![molecular formula C7H4ClN3O B12976521 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a keto group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different pyridopyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde . Reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Major Products
The major products formed from the reactions of this compound include various substituted pyridopyrimidine derivatives, which can have different biological activities .
科学研究应用
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds that have applications in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
4-Chloropyrido[2,3-d]pyrimidine: Similar structure but lacks the keto group at the 5-position.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: Contains an amino group at the 7-position instead of the keto group.
Uniqueness
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern and the presence of the keto group at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
4-chloro-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H,9,10,11,12) |
InChI 键 |
DTZFMEZJARIRDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C(C1=O)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



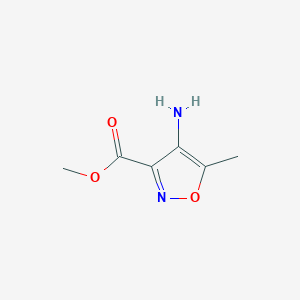
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)

![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
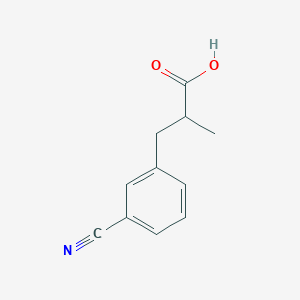
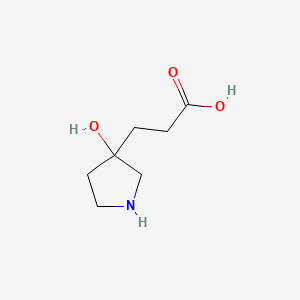
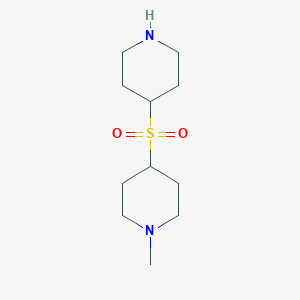
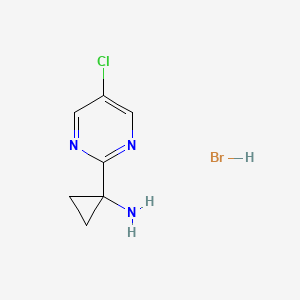

![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)

![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
